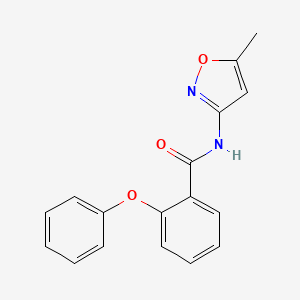
N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide involves several steps, including acylation reactions and characterizations through spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental analysis. For instance, the acylation reaction of 3-aminophenol with 4-metoxybenzoylchloride in THF has been used to synthesize related compounds, highlighting the importance of choosing appropriate reactants and conditions to achieve the desired benzamide derivatives (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide and similar compounds can be determined by single crystal X-ray diffraction and DFT calculations. These methods help in understanding the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for predicting the compound's chemical behavior and reactivity (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide include oxidative conditions leading to various degrees of oxidation without cleaving the isoxazole ring. This indicates the compound's stability and reactivity under different chemical conditions, providing insights into its potential applications and the synthesis of derivative compounds (Adolphe-Pierre et al., 1998).
科学的研究の応用
Degradation in Plant Rhizosphere Systems
The degradation behavior of isoxaben, chemically related to N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide, was studied within a containerized plant rhizosphere system, highlighting its potential impact on commercial ornamental plant production. This research found that isoxaben degrades significantly in the presence of microbial activity within the rhizosphere, indicating a potential for reduced environmental impact through biodegradation in specific agricultural settings (Drakeford, Camper, & Riley, 2003).
Environmental Behavior and Fate
Further investigation into the environmental behavior and degradation of isoxaben in both soil and aqueous systems has provided insights into its fate outside controlled agricultural environments. These studies have confirmed the presence of specific degradation products and have highlighted the importance of microbial activity in the breakdown of such compounds, underscoring the potential for natural attenuation processes in mitigating environmental impacts (Camper, Kim, & Riley, 2001).
Antimicrobial Properties
A series of N-(5-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of the structure-activity relationship of such compounds, providing a basis for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Hypoglycemic and Hypolipidemic Activity
The synthesis and evaluation of novel thiazolidinedione analogs, incorporating the N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide structure, have demonstrated potential hypoglycemic and hypolipidemic activities in a type-2 diabetes model. This indicates a promising avenue for the development of new therapeutic agents addressing diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Safety and Hazards
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-11-16(19-22-12)18-17(20)14-9-5-6-10-15(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCGWCCZRHNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-isoxazol-3-yl)-2-phenoxy-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

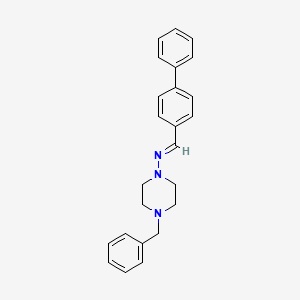

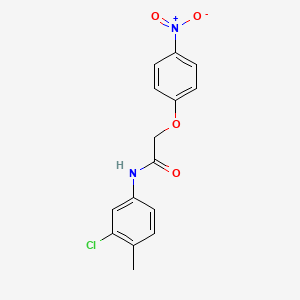
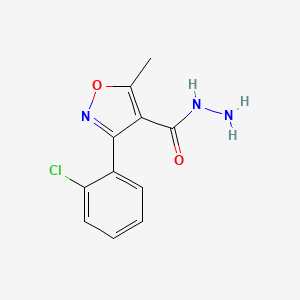

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
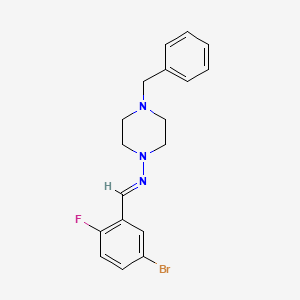
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
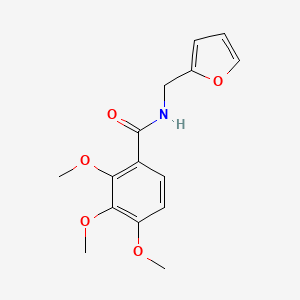
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)